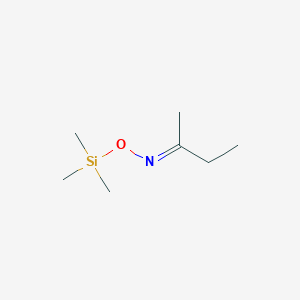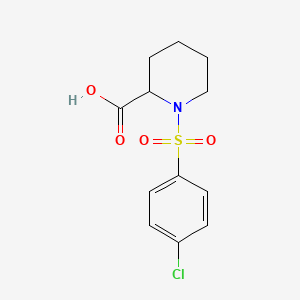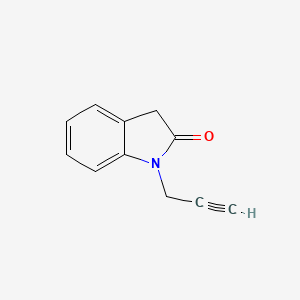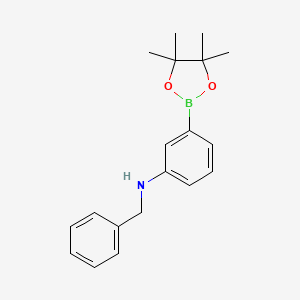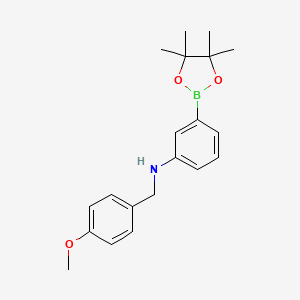![molecular formula C10H13ClN2O3S B3132870 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 379255-81-9](/img/structure/B3132870.png)
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Vue d'ensemble
Description
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is an organic compound . It is similar to 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, which is reported as an intermediate in the synthesis of glyburide .
Molecular Structure Analysis
The IUPAC name for this compound is N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide . The InChI code is 1S/C10H13ClN2O3S/c11-7-10(14)13-6-5-8-1-3-9(4-2-8)17(12,15)16/h1-4H,5-7H2,(H,13,14)(H2,12,15,16) . The molecular weight is 276.74 .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 145-147 degrees Celsius . It has a molecular weight of 276.74 . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide and its derivatives have been a focal point in the synthesis of novel compounds for anticancer research. Ghorab et al. (2015) used 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates for synthesizing various sulfonamide derivatives. These compounds were then screened for their anticancer activity against breast cancer and colon cancer cell lines. Notably, a compound (identified as Compound 17) exhibited significant potency against breast cancer cell lines, showcasing the potential of these compounds in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Heterocyclic Synthesis
The compound has also been utilized as a building block in heterocyclic synthesis. Gouda (2014) explored the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide, showcasing its versatility in creating polyfunctionalized heterocyclic compounds. This reveals the compound's significant role in advancing the synthesis of complex molecular structures (Gouda, 2014).
Radiosynthesis for Metabolism and Mode of Action Studies
Latli and Casida (1995) conducted a study focusing on the radiosynthesis of chloroacetanilide herbicides, highlighting the importance of 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide in this context. The research aimed at generating these compounds at high specific activity, facilitating the study of their metabolism and mode of action, indicating the significance of such compounds in understanding herbicidal behavior (Latli & Casida, 1995).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, contributing to cell proliferation and tumor hypoxia .
Mode of Action
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide interacts with CA IX through inhibition . By inhibiting CA IX, the compound disrupts the tumor cell’s metabolic processes, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is typically upregulated in tumor cells due to hypoxic conditions . By inhibiting CA IX, the compound disrupts this pathway, leading to a decrease in energy production and, consequently, a decrease in cell proliferation .
Pharmacokinetics
Itsmolecular weight (276.74 g/mol) suggests that it may have good bioavailability
Result of Action
The inhibition of CA IX by 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide leads to a decrease in tumor cell proliferation . This is due to the disruption of the anaerobic glycolysis pathway, which decreases energy production in the tumor cells .
Action Environment
The action of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is influenced by the tumor microenvironment . Hypoxic conditions in solid tumors lead to the overexpression of CA IX , making these tumors more susceptible to the action of the compound.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c11-7-10(14)13-6-5-8-1-3-9(4-2-8)17(12,15)16/h1-4H,5-7H2,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHVYECTYHWHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210485 | |
| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
CAS RN |
379255-81-9 | |
| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



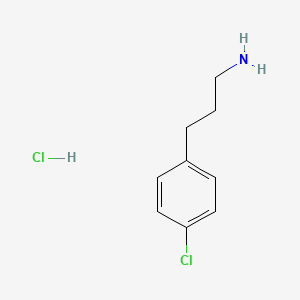

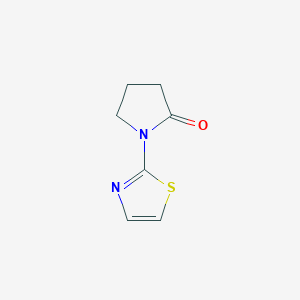
![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)

![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)

